tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate
Description
tert-Butyl N-[3-(methylsulfanyl)phenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with a methylsulfanyl (–SMe) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₁₇NO₂S, with a molecular weight of 239.34 g/mol . The Boc group is widely used in organic synthesis to protect amines, enhancing stability during reactions.
Properties
IUPAC Name |
tert-butyl N-(3-methylsulfanylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-6-5-7-10(8-9)16-4/h5-8H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGRLMLROJKVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146374-45-0 | |
| Record name | tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate typically involves the reaction of 3-(methylthio)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydride for nucleophilic substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-(methylsulfanyl)aniline. The process can be optimized using various coupling reagents to enhance yield and purity.
Anti-inflammatory Properties
Research has demonstrated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory activity. A study highlighted the synthesis of several tert-butyl carbamate derivatives, including those related to the target compound, which were evaluated for their efficacy in vivo using a carrageenan-induced rat paw edema model. The compounds showed inhibition percentages ranging from 39.021% to 54.239%, indicating promising anti-inflammatory effects compared to standard treatments like indomethacin .
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders. Its unique structure allows for further modifications that can enhance bioactivity and selectivity towards biological targets .
Antimicrobial Activity
Preliminary studies suggest that compounds containing the methylsulfanyl group may exhibit antimicrobial properties. Research on related compounds has shown effectiveness against several bacterial strains, paving the way for further exploration into the antibacterial and antifungal activities of this compound .
| Compound | Activity Type | Inhibition (%) | Reference |
|---|---|---|---|
| 4a | Anti-inflammatory | 54.239 | |
| 4i | Anti-inflammatory | 39.021 | |
| M4 | Neuroprotective | Moderate | |
| This compound | Antimicrobial Potential | TBD |
Case Study: Anti-inflammatory Efficacy
In a controlled study, various derivatives of tert-butyl carbamates were synthesized and tested for anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects, supporting their potential use as therapeutic agents in inflammatory diseases.
Case Study: Neuroprotection
A comparative study involving a structurally similar compound demonstrated its ability to reduce oxidative stress markers in astrocytes exposed to amyloid beta peptides, suggesting that modifications around the carbamate structure could yield neuroprotective agents beneficial for Alzheimer’s disease.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. The carbamate can be removed under acidic conditions, revealing the free amine for further reactions . Molecular targets and pathways involved depend on the specific application and the molecules being synthesized.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate with analogous tert-butyl carbamate derivatives, focusing on structural variations, synthesis, purity, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The methylsulfanyl group in the target compound distinguishes it from halogenated (e.g., 17a, 18a), heteroaromatic (e.g., 3), or amino-substituted (e.g., 9, 10) analogs. Sulfur’s electronegativity and polarizability may enhance binding to metal catalysts or biological targets compared to nitrogen or oxygen analogs . Boc Protection: All compounds share the tert-butyl carbamate group, which is hydrolytically stable under basic conditions but cleavable under acidic conditions (e.g., TFA) .
- Grignard Reactions : Used for 17a (methyl magnesium bromide in THF) .
- Heterocycle Formation: For 18a, 1,1′-azobis in CH₃CN facilitated oxazinone ring closure .
- Ketone Coupling : For compound 3, potassium tert-butoxide in THF enabled Claisen-Schmidt condensation .
Commercial sources (e.g., Enamine Ltd.) typically provide ≥95% purity for tert-butyl carbamates .
Applications :
- Pharmaceutical Intermediates : Compounds like 17a and 18a are precursors in kinase inhibitor synthesis .
- PET Tracers : Compound 3 was used in the synthesis of [¹¹C]MODAG-005, targeting α-synuclein aggregates .
- Agrochemicals : The methylsulfanyl group in the target compound may confer pesticidal activity, similar to thioether-containing agrochemicals .
Critical Analysis of Functional Group Impact
- Methylsulfanyl (–SMe) vs. – Oxidative Stability: Sulfur is prone to oxidation, forming sulfoxides or sulfones, which may require inert reaction conditions .
Chlorinated vs. Sulfur-Substituted :
- Chlorine (e.g., 17a, 18a) enhances electrophilicity, facilitating nucleophilic aromatic substitution. Sulfur’s resonance effects may direct electrophilic substitution to the para position .
Biological Activity
Tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a tert-butyl group, a phenyl ring substituted with a methylsulfanyl group, and a carbamate functional group. Its molecular formula is C12H17N2O2S. The presence of the methylsulfanyl group is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, potentially affecting signal transduction processes within cells.
These interactions can result in various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that compounds with similar structures possess significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Related compounds have demonstrated promising anti-inflammatory activity in preclinical models.
- Anticancer Potential : There is emerging evidence suggesting that the compound may inhibit cancer cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various carbamates, including those structurally similar to this compound. The findings revealed that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MIC) for some derivatives were found to be less than 50 µM, indicating strong antimicrobial potential .
Anti-inflammatory Activity
In vivo studies assessing the anti-inflammatory effects of related carbamates demonstrated significant reductions in inflammation in carrageenan-induced rat paw edema models. Compounds similar to this compound showed percentage inhibition values ranging from 39% to 54%, suggesting effective anti-inflammatory properties .
Anticancer Activity
Research on structurally related compounds has indicated potential anticancer activities. For example, certain derivatives were tested against various cancer cell lines, showing IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. This suggests that modifications in the structure can enhance cytotoxicity against cancer cells .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
